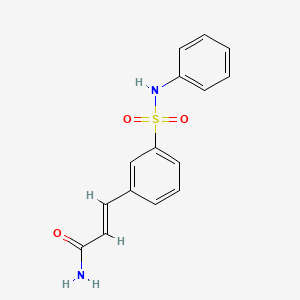

Belinostat amide

Vue d'ensemble

Description

Belinostat amide is a novel amide compound with a unique structure and a wide range of applications in scientific research and drug development. Belinostat amide has been found to have a variety of biochemical and physiological effects on cells, and is being studied for its potential therapeutic applications.

Applications De Recherche Scientifique

Cancer Therapy

Belinostat amide is primarily investigated for its anti-cancer properties. It inhibits HDAC enzymes, leading to altered gene expression, cell cycle arrest, and apoptosis in cancer cells. Specifically, it has been studied in colon cancer, where its poor metabolic stability has limited its therapeutic impact. Researchers have developed a novel prodrug called copper-bis-belinostat (Cubisbel), which enhances belinostat’s metabolic stability. Cubisbel demonstrates potent anti-cancer activity in vitro and ex vivo, making it a promising candidate for colon cancer treatment .

Peripheral T-Cell Lymphoma (PTCL) Treatment

Belinostat has received global approval as monotherapy for relapsed or refractory PTCL. As a pan-HDAC inhibitor, it targets class I, II, and IV HDAC enzymes. Its mechanism of action involves epigenetic modulation, leading to cell cycle arrest and apoptosis in PTCL cells .

Enhanced Bioavailability: ZL277

ZL277, a prodrug of belinostat, has been developed with improved bioavailability and efficacy. It acts as a pan-HDAC inhibitor, similar to belinostat. Studies have investigated its metabolism and pharmacokinetics, demonstrating its potential as an HDAC-targeting agent .

Mécanisme D'action

Target of Action

Belinostat Amide primarily targets the enzyme histone deacetylase (HDAC) . HDACs are involved in epigenetic gene regulation pathways in cancer progression . They alter acetylation levels of histone and non-histone proteins, thereby regulating multiple cellular processes and contributing to cancer cell proliferation and survival .

Mode of Action

Belinostat Amide inhibits the activity of HDAC, thus preventing the removal of acetyl groups from the lysine residues of histones and some non-histone proteins . This inhibition leads to the accumulation of acetylated histones and other proteins, and increases the expression of tumor-suppressor genes .

Biochemical Pathways

The inhibition of HDAC by Belinostat Amide affects numerous signaling and metabolic pathways . The genes downregulated by Belinostat Amide are potentially controlled by VEGFA, ERBB2, and DUSP2 master regulators . These changes can lead to altered gene expression, cell differentiation, cell-cycle arrest, and/or apoptosis .

Pharmacokinetics

Belinostat Amide undergoes hepatic metabolism by CYP2A6, CYP2C9, and CYP3A4 enzymes to form various metabolites . The in vitro half-life of Belinostat Amide is significantly longer than that of Belinostat , indicating that metabolism is the primary route of elimination . The majority of the drug is excreted renally as Belinostat Amide metabolites .

Result of Action

The action of Belinostat Amide results in significant reduction in cancer cell growth mediated through HDAC inhibition and apoptosis induction . It also leads to a significant reduction in cell viability and downregulation of stem cell and proliferation markers . In vitro, Belinostat Amide caused the accumulation of acetylated histones and other proteins, increased the expression of tumor-suppressor genes , and ultimately induced cell cycle arrest, inhibition of angiogenesis, and/or apoptosis of some transformed cells .

Action Environment

The action, efficacy, and stability of Belinostat Amide can be influenced by environmental factors. This suggests that the efficacy of clinically used HDAC inhibitors in patients with colon cancer might be improved by complexation of HDAC inhibitors to a metal ion .

Propriétés

IUPAC Name |

(E)-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S/c16-15(18)10-9-12-5-4-8-14(11-12)21(19,20)17-13-6-2-1-3-7-13/h1-11,17H,(H2,16,18)/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUVPQDAKKRMIOY-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Belinostat amide | |

CAS RN |

1485081-57-9 | |

| Record name | Belinostat amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1485081579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BELINOSTAT AMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40EYG848GW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

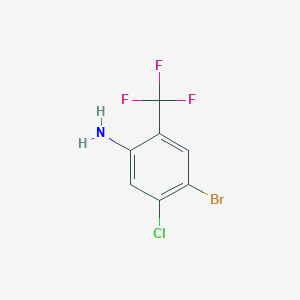

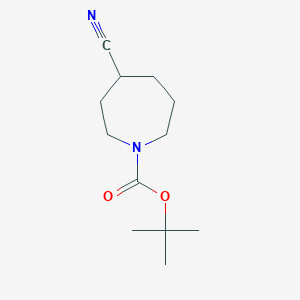

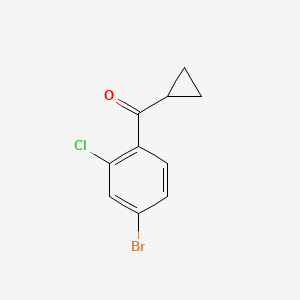

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is belinostat amide formed in the body?

A1: Belinostat amide is a Phase I metabolite of belinostat, formed primarily via reduction of the hydroxamic acid moiety in belinostat. [, , ] This metabolic transformation has been observed both in vitro using rat liver microsomes [] and in vivo in preclinical models and humans. [, ]

Q2: What is known about the excretion of belinostat amide?

A2: Studies using radiolabeled belinostat in humans indicate that renal elimination is the primary route of excretion for belinostat and its metabolites. [] While belinostat glucuronide was the major metabolite found in urine, belinostat amide was identified as the most abundant metabolite in feces, accounting for 6% of the administered radioactive dose. [] This suggests that while primarily renally cleared, a small portion of belinostat amide might be excreted through the biliary route.

Q3: Are there analytical methods available to detect and quantify belinostat amide in biological samples?

A3: Yes, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) methods have been developed and validated for the quantification of belinostat and its metabolites, including belinostat amide, in various biological matrices, including plasma. [, ] These methods offer the sensitivity and selectivity required for pharmacokinetic and metabolism studies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethyloxazolo[5,4-b]pyridine](/img/structure/B1445420.png)

![2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1445433.png)